molecular formula C12H12F13NOS B14784943 2-Methyl-3-((Perfluorohexyl)ethylsulfanyl)-propanamide

2-Methyl-3-((Perfluorohexyl)ethylsulfanyl)-propanamide

Cat. No.: B14784943
M. Wt: 465.28 g/mol
InChI Key: JWMZLPPDLABNOB-UHFFFAOYSA-N
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Description

2-Methyl-3-((Perfluorohexyl)ethylsulfanyl)-propanamide is a synthetic organic compound characterized by the presence of a perfluorohexyl group, which imparts unique chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-((Perfluorohexyl)ethylsulfanyl)-propanamide typically involves the reaction of 2-methyl-3-mercaptopropanoic acid with perfluorohexyl ethyl iodide under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the thiol group of 2-methyl-3-mercaptopropanoic acid attacks the carbon-iodine bond of perfluorohexyl ethyl iodide, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-((Perfluorohexyl)ethylsulfanyl)-propanamide undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The amide group can be reduced to form the corresponding amine.

    Substitution: The perfluorohexyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methyl-3-((Perfluorohexyl)ethylsulfanyl)-propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory agent.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties due to the presence of the perfluorohexyl group.

Mechanism of Action

The mechanism of action of 2-Methyl-3-((Perfluorohexyl)ethylsulfanyl)-propanamide involves its interaction with specific molecular targets. The perfluorohexyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can disrupt cellular processes, leading to antimicrobial or anti-inflammatory effects. The exact molecular pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-3-((Perfluorooctyl)ethylsulfanyl)-propanamide
  • 2-Methyl-3-((Perfluorobutyl)ethylsulfanyl)-propanamide
  • 2-Methyl-3-((Perfluoropropyl)ethylsulfanyl)-propanamide

Uniqueness

2-Methyl-3-((Perfluorohexyl)ethylsulfanyl)-propanamide is unique due to the specific length of its perfluoroalkyl chain, which imparts distinct chemical and physical properties. This length influences the compound’s solubility, reactivity, and interaction with biological systems, making it suitable for specific applications that other similar compounds may not fulfill.

Properties

Molecular Formula

C12H12F13NOS

Molecular Weight

465.28 g/mol

IUPAC Name

2-methyl-3-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctylsulfanyl)propanamide

InChI

InChI=1S/C12H12F13NOS/c1-5(6(26)27)4-28-3-2-7(13,14)8(15,16)9(17,18)10(19,20)11(21,22)12(23,24)25/h5H,2-4H2,1H3,(H2,26,27)

InChI Key

JWMZLPPDLABNOB-UHFFFAOYSA-N

Canonical SMILES

CC(CSCCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(=O)N

Origin of Product

United States

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